
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3',5-dimethyl-4'-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1'-biphenyl)-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The final product is often purified through crystallization or filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the azo bonds.
Substitution: Common in modifying the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.
Scientific Research Applications
Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage under specific conditions. This property is exploited in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with aromatic rings and sulfonate groups, which contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate
- **Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-chlorophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate
Uniqueness
What sets Disodium 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-3’,5-dimethyl-4’-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)(1,1’-biphenyl)-3-sulphonate apart is its enhanced stability and intense coloration, making it highly valuable in industrial applications where consistent and vibrant colors are required.
Properties
CAS No. |
55698-26-5 |
|---|---|
Molecular Formula |
C37H30N6Na2O10S3 |
Molecular Weight |
860.8 g/mol |
IUPAC Name |
disodium;3-methyl-5-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C37H32N6O10S3.2Na/c1-22-5-14-32(15-6-22)56(51,52)53-30-12-8-28(9-13-30)38-39-33-18-7-26(19-23(33)2)27-20-24(3)35(34(21-27)55(48,49)50)40-41-36-25(4)42-43(37(36)44)29-10-16-31(17-11-29)54(45,46)47;;/h5-21,36H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
XGVRDYRFXLMBHH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C(=C4)C)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


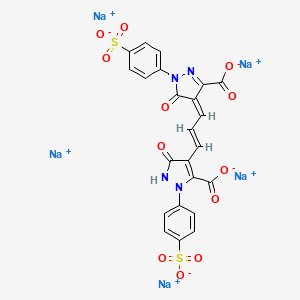
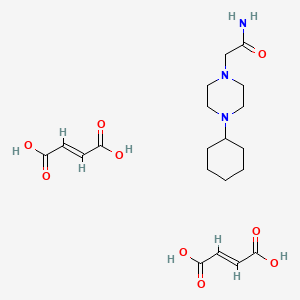
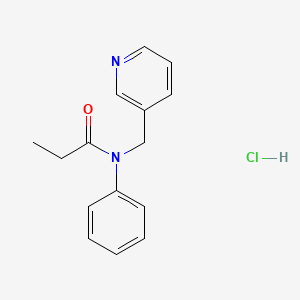
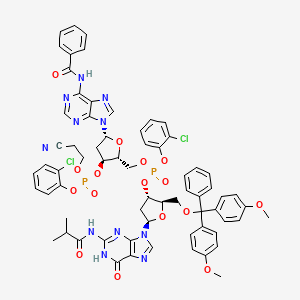
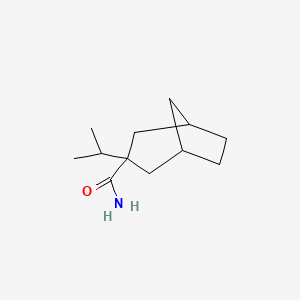
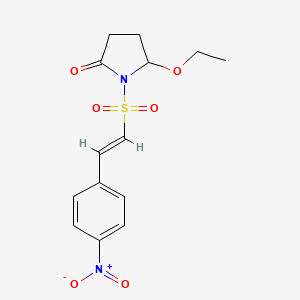
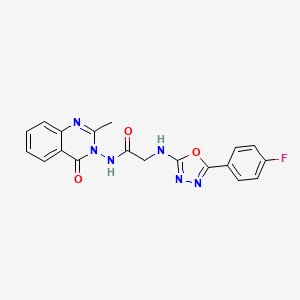

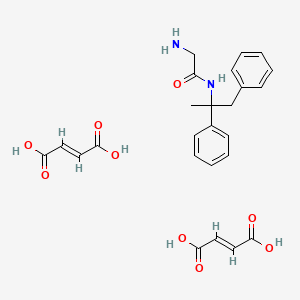



![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

